

Head-to-head comparison of 1-(2-Bromobenzoyl)-4-phenylpiperazine and trazodone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Bromobenzoyl)-4-phenylpiperazine

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Head-to-Head Comparison: 1-(2-Bromobenzoyl)-4-phenylpiperazine and Trazodone

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed head-to-head comparison of the well-established antidepressant drug, trazodone, and the less-characterized compound, **1-(2-Bromobenzoyl)-4-phenylpiperazine**. While extensive experimental data is available for trazodone, allowing for a thorough analysis of its pharmacological profile, information on **1-(2-Bromobenzoyl)-4-phenylpiperazine** is sparse in publicly accessible literature. Consequently, the profile of **1-(2-Bromobenzoyl)-4-phenylpiperazine** presented herein is largely inferred from the known structure-activity relationships of the broader phenylpiperazine class of compounds. This guide aims to provide a comprehensive overview based on available data and predictive analysis, highlighting areas where further research on **1-(2-Bromobenzoyl)-4-phenylpiperazine** is critically needed.

Chemical and Physical Properties

A fundamental aspect of any pharmacological comparison is the characterization of the molecules themselves. The following table summarizes the key chemical and physical properties of trazodone and **1-(2-Bromobenzoyl)-4-phenylpiperazine**.

Property	1-(2-Bromobenzoyl)-4-phenylpiperazine	Trazodone
IUPAC Name	(2-bromophenyl)(4-phenylpiperazin-1-yl)methanone	2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one[1][4]
Synonyms	Not available	Desyrel, Trittico, Oleptro[1]
CAS Number	Not readily available for the 2-bromo isomer. The CAS number for the 4-bromo isomer is 316134-33-3.	19794-93-5[3][5]
Molecular Formula	C ₁₇ H ₁₇ BrN ₂ O	C ₁₉ H ₂₂ ClN ₅ O[3][5]
Molecular Weight	345.24 g/mol	371.86 g/mol [3]
Chemical Structure	See Figure 1	See Figure 2

Figure 2: Trazodone

Trazodone

Figure 1: 1-(2-Bromobenzoyl)-4-phenylpiperazine

1-(2-Bromobenzoyl)-4-phenylpiperazine

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Caption: Chemical structures of **1-(2-Bromobenzoyl)-4-phenylpiperazine** and Trazodone.

Mechanism of Action and Pharmacological Profile

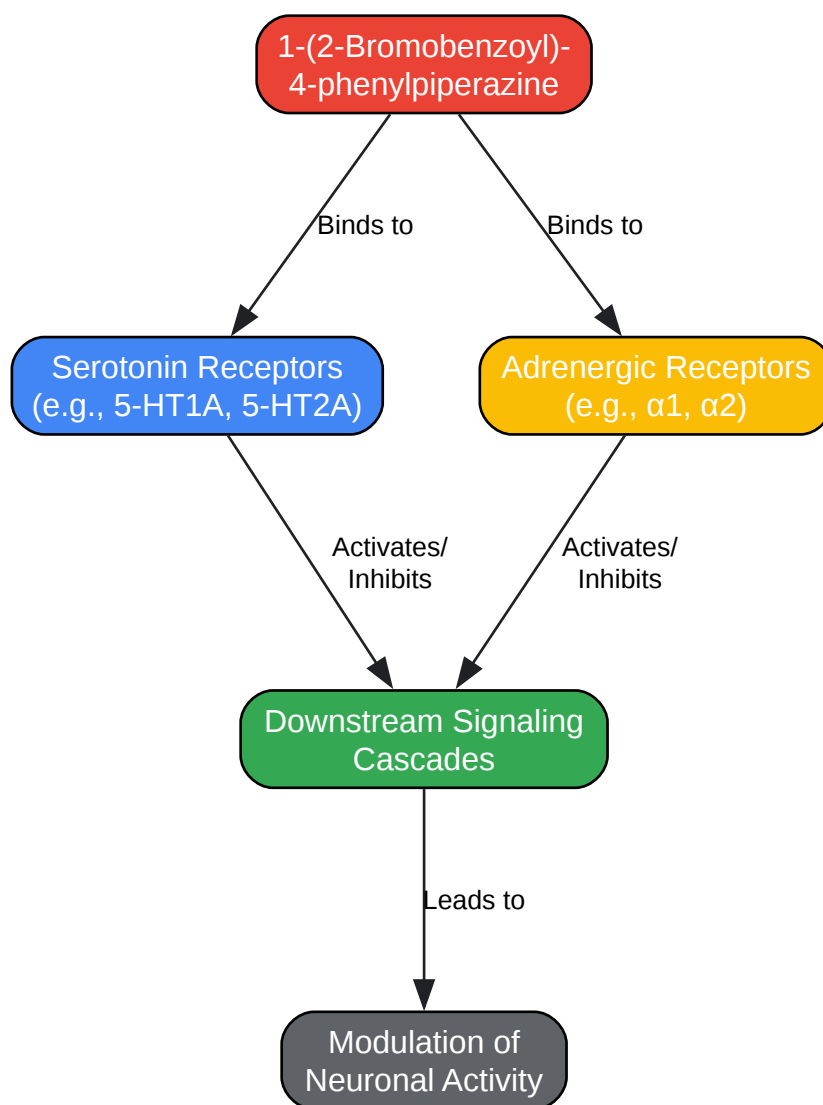
The therapeutic effects and side-effect profiles of psychoactive compounds are dictated by their interactions with various receptors and transporters in the central nervous system.

1-(2-Bromobenzoyl)-4-phenylpiperazine (Inferred)

Due to the lack of direct experimental data, the mechanism of action for **1-(2-Bromobenzoyl)-4-phenylpiperazine** is hypothesized based on the known pharmacology of other phenylpiperazine derivatives. Phenylpiperazines are a well-known class of compounds that exhibit a wide range of pharmacological activities, often centered around serotonergic and adrenergic systems.

It is plausible that **1-(2-Bromobenzoyl)-4-phenylpiperazine** acts as a ligand for various serotonin (5-HT) and adrenergic receptors. The specific affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors would be influenced by the nature and position of the substituents on the phenyl and benzoyl rings. The presence of the bromine atom at the ortho position of the benzoyl ring likely modulates its binding affinity and selectivity compared to its meta and para isomers.

A hypothetical signaling pathway for **1-(2-Bromobenzoyl)-4-phenylpiperazine**, based on the general properties of phenylpiperazines, is presented below. It is crucial to emphasize that this is a speculative model and requires experimental validation.



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Caption: Hypothetical signaling pathway for **1-(2-Bromobenzoyl)-4-phenylpiperazine**.

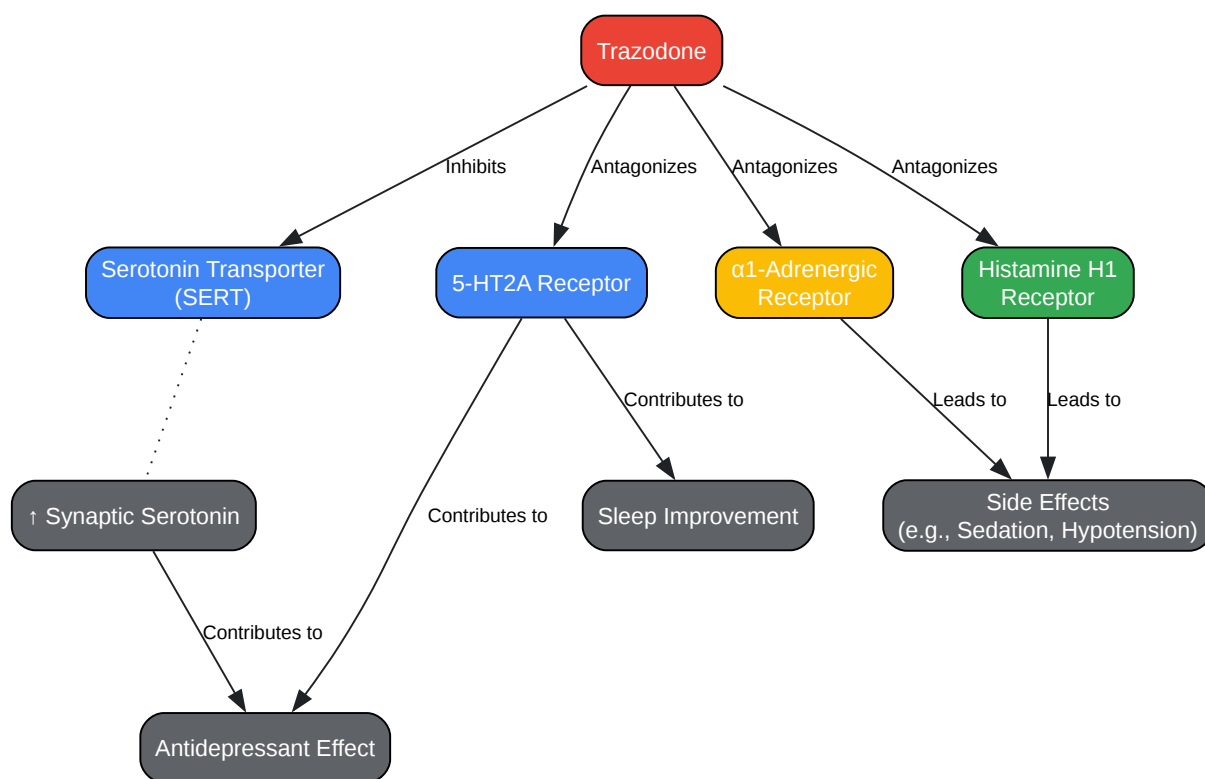
Trazodone

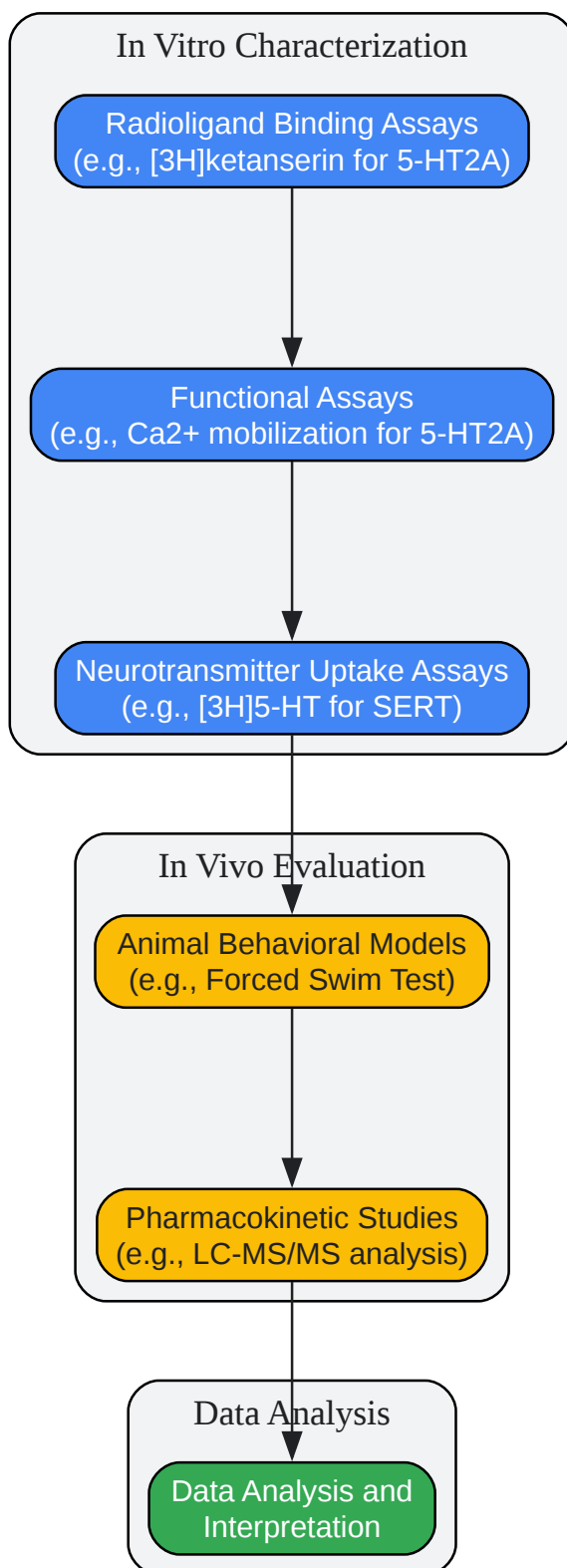
Trazodone possesses a well-characterized, multi-faceted mechanism of action. It is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Its primary pharmacological actions include:

- **Serotonin 2A (5-HT2A) Receptor Antagonism:** This is a key feature of trazodone's activity and is thought to contribute to its antidepressant and anxiolytic effects, as well as its ability to improve sleep architecture with a lower incidence of sexual dysfunction compared to SSRIs.

- Serotonin Transporter (SERT) Inhibition: Trazodone is a weak inhibitor of serotonin reuptake, which contributes to its antidepressant properties by increasing the synaptic availability of serotonin.
- Alpha-1 Adrenergic Receptor Antagonism: This action is responsible for some of trazodone's side effects, such as orthostatic hypotension and sedation.
- Histamine H1 Receptor Antagonism: This contributes significantly to trazodone's sedative and hypnotic effects.

The interplay of these actions results in a unique clinical profile, making it effective for depression, anxiety, and particularly for insomnia at lower doses.





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- To cite this document: BenchChem. [Head-to-head comparison of 1-(2-Bromobenzoyl)-4-phenylpiperazine and trazodone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b500748#head-to-head-comparison-of-1-2-bromobenzoyl-4-phenylpiperazine-and-trazodone]

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